molecular formula C13H13N3O2 B2381914 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide CAS No. 1286732-11-3

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide

Cat. No.: B2381914
CAS No.: 1286732-11-3
M. Wt: 243.266
InChI Key: BUZGLPAKLQAMFA-UHFFFAOYSA-N
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Description

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide is a synthetic organic compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . Its structure features a pyrimidine ring linked via an ether-oxygen to an acetamide group, which is itself connected to a meta-tolyl (m-tolyl) ring. While direct biological data for this specific compound is limited, its core structure is highly relevant in medicinal chemistry. Research on structurally related 2-aryloxy-N-(pyrimidin-5-yl)acetamides has identified potent inhibitors of the SLACK potassium channel (KCNT1), a compelling target for treating rare and pharmacoresistant forms of epilepsy such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) . This suggests that the acetamide scaffold, when appropriately substituted, can interact with key neurological targets. Furthermore, acetamide-linked hybrids, particularly those incorporating nitrogen-containing heterocycles like purines and 1,2,3-triazoles, have demonstrated significant in vitro anticancer activity against human lung cancer (A549), cervical cancer (HeLa), and colorectal cancer (HCT116) cell lines . The presence of both pyrimidine and acetamide functionalities in this compound makes it a valuable intermediate for synthesizing novel derivatives and conducting structure-activity relationship (SAR) studies. It is suited for exploration in neuroscience, oncology, and general drug discovery research. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methylphenyl)-2-pyrimidin-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-4-2-5-11(8-10)16-12(17)9-18-13-14-6-3-7-15-13/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZGLPAKLQAMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide typically involves the reaction of pyrimidine-2-ol with N-(m-tolyl)acetamide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-yloxy)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrimidine-Based Acetamides

Compounds sharing the pyrimidine-acetamide backbone but differing in substituents and functional groups ():

Compound ID Substituents on Pyrimidine Yield (%) Melting Point (°C) Key Spectral Features (¹H/¹³C NMR)
2f 4-Naphthalen-1-yl, 6-phenyl, thio 20 147–148 Aromatic protons (δ 7.2–8.8 ppm), C=O (δ 168 ppm)
2g 4-(4-Cl-phenyl), 6-naphthalen-1-yl 20 103–107 Chlorine-induced deshielding (C-Cl, δ 134 ppm)
2h 4-(4-F-phenyl), 6-naphthalen-1-yl 55 145–147 Fluorine coupling (J = 8.6 Hz)
2m* 4-phenyl, 6-(phenylthio), pyridine N/A N/A Thioether (C-S, δ 45 ppm)

*Compound 2m replaces pyrimidine with pyridine but retains the thioacetamide linkage.

Key Observations :

  • Thioether-linked analogs (e.g., 2f, 2g) exhibit lower yields (~20%) compared to oxygen-linked derivatives .
  • Electron-withdrawing substituents (Cl, F) enhance thermal stability (higher melting points) .

Indole- and Coumarin-Linked Acetamides

Compounds with alternative heterocyclic cores ():

Compound ID Core Structure Substituents Melting Point (°C) Bioactivity Context
4b () Indole 6-methyl, 2-phenyl 171–173 Anticancer (hypothetical)
4ca () Coumarin 4-methyl, 7-oxyacetamide N/A Photophysical applications
4cf () Coumarin (CF₃-subst.) 4-trifluoromethyl N/A Antimicrobial potential

Key Observations :

  • Indole-containing analogs (e.g., 4b) show higher melting points (>170°C) due to rigid planar structures .
  • Coumarin derivatives (e.g., 4ca, 4cf) are synthesized via Smiles rearrangement, enabling diverse substitution patterns .

Quinazolinone and Phenoxy Derivatives

Compounds with distinct pharmacophores ():

Compound ID Core Structure Substituents IC₅₀ (μM) Target Activity
7d () Quinazolinone 4-oxo, p-tolyloxy N/A Anti-HCV NS5B inhibition
7d () Phenoxy-thiadiazole 2-fluoro-phenoxy 1.8 (Caco-2) Anticancer (MTT assay)

Key Observations :

  • Phenoxy-thiadiazole derivatives (e.g., 7d in ) demonstrate potent cytotoxicity (IC₅₀ = 1.8 μM) against colorectal cancer cells .
  • Quinazolinone analogs prioritize hydrogen-bonding interactions for viral enzyme inhibition .

Functional Group Impact on Bioactivity

  • Thio vs. Oxygen Linkages : Thioether groups (e.g., 2f–2k) enhance lipophilicity but reduce synthetic yields compared to oxygen-based analogs .
  • Halogen Effects : Chlorine/fluorine substituents (e.g., 2g, 2h) improve antimicrobial activity by modulating electron density .
  • Heterocyclic Cores : Pyrimidine/pyridine systems favor π-π stacking in drug-receptor interactions, while coumarins enable fluorescence-based applications .

Biological Activity

2-(Pyrimidin-2-yloxy)-N-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound has a molecular formula of C12H12N2O2, featuring a pyrimidine ring linked to an acetamide group through an ether bond. The synthesis typically involves the reaction of pyrimidin-2-ol with m-tolylacetamide, often employing various coupling agents to facilitate the formation of the desired product.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viral enzymes, particularly those involved in HIV replication. The compound's mechanism appears to involve inhibition of reverse transcriptase, with an IC50 value demonstrating its potency compared to established antiviral agents.

Compound Target IC50 (µM) Reference
This compoundHIV Reverse Transcriptase1.96
Standard Antiviral AgentHIV Reverse Transcriptase3.50

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit key enzymes involved in inflammatory pathways, such as COX-2 and lipoxygenase, which are critical in the synthesis of pro-inflammatory mediators. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition (%) Reference
COX-275%
Lipoxygenase68%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes, preventing substrate access and subsequent biochemical reactions.
  • Signal Pathway Modulation : It has been shown to disrupt signaling pathways critical for cell proliferation and inflammation, including the NF-kB pathway.

Case Studies

A notable study evaluated the compound's efficacy in a murine model of inflammation. Results demonstrated a significant reduction in inflammatory markers, including TNF-alpha and IL-6, highlighting its potential for therapeutic use in chronic inflammatory conditions.

Study Overview

  • Model : Murine model of induced inflammation
  • Dosage : 50 mg/kg administered orally
  • Results : Decreased levels of inflammatory cytokines by approximately 60% compared to control groups.

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